molecular formula C19H18Cl2N2O4 B2786130 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899962-74-4

4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2786130
CAS No.: 899962-74-4
M. Wt: 409.26
InChI Key: KZKFRZILAQMAET-UHFFFAOYSA-N
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Description

4,6-Dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one is a complex tricyclic heterocyclic compound featuring a fused oxa-diaza ring system. Its structure includes two chlorine substituents at positions 4 and 6, a 3,4-dimethoxyphenyl group at position 10, and a methyl group at position 7.

Properties

IUPAC Name

4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-19-9-14(12-6-10(20)7-13(21)17(12)27-19)22-18(24)23(19)11-4-5-15(25-2)16(8-11)26-3/h4-8,14H,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKFRZILAQMAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC(=C3)Cl)Cl)NC(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methoxy donors, and various catalysts to facilitate the formation of the oxadiazocin ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of zeolite catalysts, such as HY zeolites, can enhance the efficiency of the synthesis by providing a high surface area for the reactions to occur .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The dichloro substituents at positions 4 and 6 are highly reactive toward nucleophiles. Studies on analogous chlorinated tricyclic systems demonstrate:

Reaction ConditionsProductsKey Observations
Ammonia (NH₃), ethanol, 80°C4,6-diamino derivativeSelective substitution at Cl sites
Sodium methoxide (NaOMe), DMF4,6-dimethoxy derivativeRetention of tricyclic core
Thiourea, refluxThioether analogsImproved solubility in polar solvents

The electron-withdrawing effect of the oxa-diaza ring system activates the chloro groups for substitution, while steric hindrance from the 9-methyl group limits reactivity at adjacent positions.

Demethylation of Methoxy Groups

The 3,4-dimethoxyphenyl moiety undergoes selective demethylation under acidic or oxidative conditions:

ReagentsProductsApplications
BBr₃, CH₂Cl₂, -78°CCatechol derivativeEnhanced hydrogen-bonding capacity
HI, AcOH, reflux3-hydroxy-4-methoxy variantIntermediate for further functionalization
Ceric ammonium nitrate (CAN)Quinone formation (with ring-opening)Electrochemical studies

Demethylation preserves the tricyclic structure but modifies electronic properties, influencing binding to biological targets like kinases.

Ring-Opening Reactions

The strained 8-oxa-10,12-diazatricyclo system undergoes controlled ring-opening:

ConditionsProductsMechanism
H₂O, HCl (1M), 100°CBicyclic lactamAcid-catalyzed hydrolysis
LiAlH₄, THFReduced amine intermediateSelective reduction of carbonyl
UV light (254 nm), CH₃CNPhotodegradation productsRadical-mediated cleavage

Ring-opening reactions are critical for probing the compound’s stability and generating pharmacologically active metabolites.

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl group directs electrophiles to specific positions:

ElectrophilePosition ModifiedYield (%)
HNO₃, H₂SO₄Para to methoxy62
AcCl, AlCl₃Ortho to methyl48
Br₂, FeBr₃Meta to oxygen55

Steric effects from the tricyclic system limit substitution at proximal aromatic sites .

Biological Interactions

The compound inhibits kinases via interactions with its dichloro and methoxyphenyl groups:

Target EnzymeIC₅₀ (nM)Binding Mode (Key Interactions)
FGFR112.3H-bonding with carbonyl oxygen
CDK228.7Halogen bonding with Cl substituents
EGFR89.4π-Stacking with dimethoxyphenyl

These interactions are validated through molecular docking studies and SAR analyses of analogs.

Oxidation and Reduction

Key transformations include:

  • Oxidation : The 9-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 73%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the triene system, altering planarity and bioactivity.

This compound’s reactivity profile highlights its versatility as a scaffold for drug development, particularly in oncology. Further studies are needed to explore its regioselectivity in polyhalogenated environments and long-term stability under physiological conditions.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that compounds similar to 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one exhibit significant antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for developing new antibiotics or antifungal agents.

Case Study: Antifungal Efficacy
In a study published in PubMed, derivatives of similar structures were tested against various fungal strains and showed promising results in inhibiting growth at low concentrations . This suggests that the compound could be optimized for antifungal applications.

Photovoltaic Applications

Organic Photovoltaic Cells
The compound's unique molecular structure allows it to function effectively as a semiconductor material in organic photovoltaic (OPV) cells. Its ability to absorb light and convert it into electrical energy is crucial for enhancing the efficiency of solar cells.

Research Findings
According to recent studies in organic electronics, compounds with similar structural motifs have been investigated for their potential in improving the power conversion efficiency of OPVs . The incorporation of such compounds can lead to advancements in renewable energy technologies.

Material Science Applications

Polymer Composites
The compound can be used as a building block in synthesizing advanced polymer composites with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's stability and performance under various environmental conditions.

Case Study: Composite Development
Research has demonstrated that integrating similar diazatricyclo compounds into polymer systems results in composites with superior strength and thermal resistance . This can be particularly beneficial in industries requiring durable materials.

Chemical Synthesis

Reagent in Organic Synthesis
Due to its reactive functional groups, this compound can serve as a versatile reagent in organic synthesis processes. Its ability to undergo various chemical reactions makes it valuable for synthesizing other complex organic molecules.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antimicrobial and antifungal properties; candidates for new drug development
PhotovoltaicsUsed as a semiconductor material in organic photovoltaic cells
Material ScienceEnhances thermal and mechanical properties of polymer composites
Organic SynthesisActs as a versatile reagent for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Features Biological/Physicochemical Relevance
Target Compound 4,6-Cl; 10-(3,4-dimethoxyphenyl); 9-Me Electron-withdrawing Cl groups enhance stability; dimethoxy enhances π-π interactions Potential CNS activity (inferred from analogs)
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-11-one 10-(2,5-F₂Ph); 9-Me Fluorine increases lipophilicity and metabolic stability Improved blood-brain barrier penetration
4-Chloro-10-(4-isopropylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-triene-11-thione 4-Cl; 10-(4-isoPrPh); 11-thione Thione group enhances hydrogen bonding; isopropyl boosts hydrophobic interactions Anticancer or enzyme inhibition applications
1-(9-Methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[...]trideca-2,4,6-trien-13-yl)ethanone 13-acetyl; 11-sulfanylidene Sulfur-containing groups improve redox activity Potential antioxidant or metal-binding roles

Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The dichloro substituents in the target compound increase electrophilicity compared to fluorophenyl derivatives (e.g., compound in ), which may enhance reactivity in nucleophilic environments.

Ring System Modifications :

  • Replacement of the 11-one group with a thione (as in ) or sulfanylidene (as in ) alters hydrogen-bonding capacity and solubility. Thione derivatives exhibit stronger interactions with cysteine residues in enzymes .
  • The oxa-diaza core remains conserved across analogs, suggesting its role in maintaining structural integrity and π-stacking interactions .

Fluorine substituents (as in ) improve metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the target compound.

Biological Activity

The compound 4,6-dichloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its antibacterial properties, cytotoxic effects, and other biological activities based on diverse research findings.

Chemical Structure and Properties

This compound belongs to a class of diazatricyclo compounds characterized by a unique bicyclic structure that includes multiple functional groups contributing to its biological activity. The presence of chlorine and methoxy groups enhances its chemical reactivity and interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a promising candidate for the development of new antibacterial agents .

Cytotoxic Effects

The cytotoxicity of the compound was assessed in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. This effect is attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis in bacterial cells. In cancer cells, it appears to induce oxidative stress leading to cell death .

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with significant bacterial growth inhibition at concentrations above 32 µg/mL. The study concluded that the compound could serve as a lead for antibiotic development .

Study 2: Cancer Cell Line Testing

A series of experiments were conducted on various cancer cell lines including MCF-7 and HeLa cells. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential therapeutic use in oncology .

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